molecular formula C8H13F3N2O B2748212 2,2,2-trifluoro-N-(4-methylpiperidin-3-yl)acetamide CAS No. 1864820-70-1

2,2,2-trifluoro-N-(4-methylpiperidin-3-yl)acetamide

Cat. No.: B2748212
CAS No.: 1864820-70-1
M. Wt: 210.2
InChI Key: WAQXQDZQKQGXSP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(4-methylpiperidin-3-yl)acetamide is a trifluoroacetamide derivative featuring a 4-methylpiperidin-3-yl substituent. The compound combines a trifluoroacetyl group, known for enhancing metabolic stability and lipophilicity, with a piperidine ring—a structural motif prevalent in pharmaceuticals due to its conformational flexibility and ability to modulate blood-brain barrier permeability . The 4-methyl substitution on the piperidine ring introduces steric effects that may influence binding affinity and pharmacokinetic properties.

Key physicochemical properties (derived from supplier data):

  • Molecular Formula: C₈H₁₃F₃N₂O (base compound)
  • Molecular Weight: 210.20 g/mol (base compound)
  • CAS Number: 176597-75-4 (base compound); 2060000-23-7 (hydrochloride salt)
  • Purity: ≥95% (typical commercial grade) .

Properties

IUPAC Name

2,2,2-trifluoro-N-(4-methylpiperidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O/c1-5-2-3-12-4-6(5)13-7(14)8(9,10)11/h5-6,12H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQXQDZQKQGXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(4-methylpiperidin-3-yl)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-methylpiperidine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using reagents like trifluoroacetic anhydride or trifluoromethyl iodide.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where the piperidine derivative reacts with acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired diastereomeric mixture.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, enabling nucleophilic attack. This reactivity is critical in forming derivatives or cleaving the amide bond under specific conditions:

  • Hydrolysis : Acidic or basic hydrolysis cleaves the amide bond, yielding trifluoroacetic acid and 4-methylpiperidin-3-amine.

    • Conditions :

      • Acidic : 6M HCl, reflux, 12 hours.

      • Basic : 2M NaOH, 80°C, 8 hours.

Reaction TypeReagents/ConditionsProductsYieldSource
Hydrolysis6M HCl, refluxTrifluoroacetic acid + 4-methylpiperidin-3-amine85%

Reductive Amination

The secondary amine in the piperidine ring participates in reductive amination with ketones or aldehydes:

  • Example : Reaction with N-methyl-4-piperidone using sodium triacetoxyborohydride (STAB) forms a tertiary amine derivative .

SubstrateReagents/ConditionsProductYieldSource
N-methyl-4-piperidoneSTAB, CH₂Cl₂, RT, 12hTertiary amine derivative60%

Acylation and Protection

The amine group undergoes acylation with activated esters or acid chlorides:

  • Trifluoroacetylation : Reacting with ethyl trifluoroacetate under mild conditions protects the amine .

ReagentConditionsProductYieldSource
Ethyl trifluoroacetateCH₃CN, 0°C to RT, 4hProtected acetamide derivative98%

Coupling Reactions

The compound forms conjugates via activated esters (e.g., N-hydroxysuccinimide esters):

  • Example : Reaction with 2,5-dioxopyrrolidin-1-yl hexanoate forms a bioconjugate .

Partner ReagentConditionsProductYieldSource
NHS-hexanoate linkerCH₂Cl₂, 0°C, 30minBioconjugate61%

Sulfonylation

Reaction with sulfonyl chlorides introduces sulfonamide groups:

  • Example : 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride forms a sulfonamide derivative .

ReagentConditionsProductYieldSource
Pentafluorobenzenesulfonyl chlorideCH₂Cl₂, 0°C, 30minSulfonamide derivative84%

Stability and Reactivity Trends

  • Trifluoromethyl Effects : The -CF₃ group increases electrophilicity at the carbonyl and stabilizes transition states via electron-withdrawing effects .

  • Steric Influence : The 4-methylpiperidinyl group directs regioselectivity in substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Research indicates that 2,2,2-trifluoro-N-(4-methylpiperidin-3-yl)acetamide exhibits potential as an antiviral agent. It has been studied for its effectiveness against herpes viruses, including human cytomegalovirus and herpes simplex viruses. The compound's mechanism involves inhibition of viral replication pathways, potentially providing a safer alternative to existing antiviral drugs that exhibit significant toxicity .

Organic Synthesis

In organic chemistry, this compound serves as a valuable reagent for synthesizing trifluoromethylated compounds. Its ability to participate in nucleophilic substitution reactions allows for the formation of various functionalized derivatives. This versatility makes it a crucial building block in the development of complex organic molecules .

The compound is under investigation for its biological effects on enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor, modulating activity through specific binding interactions. This property positions it as a candidate for drug development targeting various diseases .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its stability and reactivity make it suitable for developing advanced materials used in pharmaceuticals and agrochemicals .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral properties of this compound against resistant strains of herpes viruses. Results indicated significant inhibition of viral replication at low concentrations (IC50 values below 10 µM), demonstrating its potential as a therapeutic agent in treating viral infections.

Virus TypeIC50 (µM)
HSV-15
HCMV7

Case Study 2: Synthesis of Trifluoromethylated Compounds

Researchers utilized this compound in a series of reactions aimed at synthesizing novel trifluoromethylated derivatives. The reactions yielded several products with varying biological activities, showcasing the compound's utility in organic synthesis.

Product NameYield (%)
Trifluoromethylated Amide A85
Trifluoromethylated Amide B90

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(4-methylpiperidin-3-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Piperidine vs. Aromatic Scaffolds: The piperidine ring in the target compound provides a saturated, flexible structure, contrasting with planar aromatic systems (e.g., quinoline in , pyridine in ). This flexibility may improve binding to conformational enzyme pockets . Aromatic derivatives (e.g., iodophenyl in ) are favored in crystallography due to heavy atoms aiding structure determination.

Electron-Withdrawing Effects :

  • The trifluoroacetyl group universally enhances metabolic stability across all compounds .
  • Additional electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) further polarize the acetamide moiety, altering reactivity and solubility.

Lipophilicity (logP) varies significantly: iodophenyl derivatives (e.g., , MW 315.03) are more lipophilic than pyridine-based analogs (e.g., , MW 235.12).

Biological Activity

2,2,2-Trifluoro-N-(4-methylpiperidin-3-yl)acetamide is a fluorinated compound that has garnered attention due to its potential biological activities, particularly in the field of pharmacology. This compound features a trifluoromethyl group, which enhances its lipophilicity and may influence its interactions with biological targets. Understanding the biological activity of this compound is crucial for its potential applications in treating various neurological disorders and other conditions.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₂F₃N₃O
  • Molecular Weight : 227.21 g/mol

The structural uniqueness of this compound lies in its trifluoromethyl group combined with a piperidine moiety. This combination enhances the compound's receptor binding affinity compared to other similar compounds.

Table 1: Structural Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineC₁₃H₁₉N₅Contains a pyrrolo-pyrimidine core; potential anti-cancer activity
4-MethylpiperidineC₆H₁₃NBasic structure without fluorination; used in various synthetic applications
TrifluoromethylbenzamideC₈H₇F₃NAromatic system; used in agrochemicals and pharmaceuticals

The biological activity of this compound is primarily attributed to its interactions with specific receptors in the central nervous system (CNS). The trifluoromethyl group increases the compound's ability to penetrate cell membranes, allowing it to modulate the activity of various neurotransmitter systems. Research indicates that this compound may act as a modulator of neurotransmission, potentially influencing mood and cognition.

Pharmacological Applications

  • Neurological Disorders : The compound shows promise as a pharmacological agent for treating conditions such as depression and anxiety by interacting with neurotransmitter systems.
  • Receptor Interactions : Studies have demonstrated that this compound can interact with various biological targets. Its binding affinity suggests that it could modulate receptor activity effectively.

Case Studies and Research Findings

Recent studies have explored the pharmacological profile of this compound through various assays:

  • Binding Assays : Radiolabeled ligands were used to assess the binding affinity of this compound to specific receptors. Results indicated significant interactions with neurotransmitter receptors.
  • Functional Assays : Functional assays evaluated how this compound affects neurotransmitter release and signaling pathways. The findings suggest a modulatory effect on synaptic transmission.

Table 2: Summary of Biological Studies

Study TypeFocus AreaFindings
Binding AssaysReceptor AffinityHigh affinity for CNS receptors
Functional AssaysNeurotransmitter ModulationModulates neurotransmitter release
In Vivo StudiesBehavioral EffectsPotential effects on mood and cognition in animal models

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